d-Glucitol, phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: d-Glucitol, phosphate can be synthesized through the catalytic hydrogenation of glucose or glucose/fructose mixtures . The reaction typically involves the use of a catalyst such as nickel or ruthenium under high pressure and temperature conditions. The hydrogenation process converts the carbonyl group of glucose into a hydroxyl group, resulting in the formation of d-glucitol. The phosphorylation of d-glucitol to form this compound can be achieved using phosphoric acid or other phosphorylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of glucose in the presence of a catalyst, followed by the phosphorylation step. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: d-Glucitol, phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or nitric acid. The oxidation process converts the hydroxyl groups into carbonyl or carboxyl groups.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process converts carbonyl groups back into hydroxyl groups.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the hydroxyl groups in this compound can be substituted with halogens using halogenating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield d-glucaric acid, while reduction can regenerate d-glucitol .
Scientific Research Applications
d-Glucitol, phosphate has a wide range of scientific research applications:
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Acts as a reducing agent in chemical reactions.
Biology:
- Plays a role in metabolic pathways, particularly in the glycolytic pathway where it is involved in the conversion of glucose-6-phosphate to fructose-6-phosphate .
Medicine:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Industry:
Mechanism of Action
The mechanism of action of d-glucitol, phosphate involves its role as an intermediate in various biochemical pathways. It acts as a substrate for enzymes such as glucose-6-phosphate isomerase, which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate . This conversion is a crucial step in the glycolytic pathway, which is essential for energy production in cells. The molecular targets and pathways involved include the glycolytic enzymes and the associated metabolic pathways .
Comparison with Similar Compounds
d-Glucitol (Sorbitol): A six-carbon sugar alcohol similar to d-glucitol, phosphate but without the phosphate group.
Mannitol: An epimer of sorbitol at the C-2 position.
Lactitol: Another sugar alcohol derived from lactose, used as a low-calorie sweetener.
Uniqueness: this compound is unique due to its phosphorylated structure, which allows it to participate in specific biochemical reactions that non-phosphorylated sugar alcohols cannot. This makes it an important intermediate in metabolic pathways and a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
90604-92-5 |
---|---|
Molecular Formula |
C6H15O9P |
Molecular Weight |
262.15 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |
InChI Key |
GACTWZZMVMUKNG-JGWLITMVSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COP(=O)(O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O |
Origin of Product |
United States |
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